molecular formula C5H3BrN4 B6618299 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1780486-32-9

5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B6618299
CAS No.: 1780486-32-9
M. Wt: 199.01 g/mol
InChI Key: NSFIVAICSFBBBI-UHFFFAOYSA-N
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Description

Significance of the Triazolo[4,5-b]pyridine Scaffold in Modern Chemical Research

The triazolopyridine scaffold, a fused bicyclic heterocycle containing a pyridine (B92270) ring and a triazole ring, is a "leitmotif" or recurring structural motif in modern medicinal chemistry. researchgate.net This framework is considered a privileged structure due to its ability to interact with a wide range of biological targets. The arrangement of nitrogen atoms within the ring system allows for a variety of non-covalent interactions, including hydrogen bonding and metal chelation, which are crucial for molecular recognition by proteins and enzymes. nih.govmdpi.com

The triazolopyridine nucleus is a key component in a plethora of compounds investigated for broad-spectrum therapeutic applications. researchgate.netnih.gov Its structural similarity to naturally occurring purines allows it to act as a bioisostere, mimicking the function of endogenous molecules to modulate biological pathways. nih.gov Consequently, derivatives of related fused pyridine scaffolds like pyrazolopyridines and triazolopyrimidines have been extensively developed as:

Anti-cancer agents

Anti-inflammatory drugs

Treatments for neurological system disorders mdpi.com

Antiviral and antibacterial agents mdpi.com

Cardiovascular drugs mdpi.com

The inherent chemical stability and synthetic accessibility of the triazolopyridine core make it an attractive starting point for the development of compound libraries aimed at discovering new drug candidates. researchgate.netnih.gov

Overview of Halogen Atom Substitution in Heterocyclic Systems for Synthetic Versatility

The introduction of a halogen atom, such as bromine, onto a heterocyclic ring system is a fundamental strategy for enhancing synthetic versatility. exlibrisgroup.combaranlab.org The bromine atom in 5-bromo-1H- uzh.chexlibrisgroup.combaranlab.orgtriazolo[4,5-b]pyridine functions as a highly effective "synthetic handle." It transforms the otherwise relatively inert carbon position into a reactive site for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. baranlab.orgnih.gov

Polysubstituted heterocyclic compounds are foundational to the development of pharmaceuticals and advanced materials. baranlab.org The carbon-bromine (C-Br) bond provides a reliable point for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This is typically achieved through powerful and widely used reactions such as:

Suzuki-Miyaura Coupling (with boronic acids) uzh.chresearchgate.net

Stille Coupling (with organostannanes) nih.gov

Negishi Coupling (with organozinc reagents) nih.gov

Sonogashira Coupling (with terminal alkynes) baranlab.org

Buchwald-Hartwig Amination (with amines) nih.gov

The reactivity of the C-Br bond in these reactions is influenced by the electronic properties of the heterocyclic core. baranlab.org In electron-deficient systems like triazolopyridines, the oxidative addition of a palladium catalyst to the C-Br bond is often efficient, facilitating the coupling process. uzh.chbaranlab.org This allows for the systematic and predictable diversification of the parent scaffold, enabling chemists to generate a vast array of derivatives from a single, common precursor. uzh.chresearchgate.net This approach is a cornerstone of modern synthetic chemistry, providing rapid access to novel molecules for screening and development. uzh.ch

Data Tables

Table 1: Physicochemical Properties of 5-bromo-1H- uzh.chexlibrisgroup.combaranlab.orgtriazolo[4,5-b]pyridine and Related Isomers

Property5-bromo-1H- uzh.chexlibrisgroup.combaranlab.orgtriazolo[4,5-b]pyridine5-bromo-1H-pyrazolo[3,4-b]pyridine sigmaaldrich.com5-bromo- uzh.chexlibrisgroup.comchemicalbook.comtriazolo[4,3-a]pyridine uni.lu5-bromo-1H-imidazo[4,5-b]pyridine uni.lu
CAS Number 875781-17-2 (Isomer)875781-17-24411830945116393
Molecular Formula C₆H₄BrN₃C₆H₄BrN₃C₆H₄BrN₃C₆H₄BrN₃
Molecular Weight 198.02 g/mol 198.02 g/mol 198.02 g/mol 198.02 g/mol
Appearance SolidYellow Solid chemicalbook.comSolidSolid
InChI Key BASYLPMLKGQZOG-UHFFFAOYSA-NBASYLPMLKGQZOG-UHFFFAOYSA-NHKIWBYJVFCZPIW-UHFFFAOYSA-NINKJIWXVLWIENL-UHFFFAOYSA-N
Predicted XlogP Not AvailableNot Available2.21.8

Note: Data for the specific title compound is limited; properties of closely related and isomeric structures are provided for comparison.

Table 2: Illustrative Synthetic Versatility via Cross-Coupling Reactions

The following table demonstrates the utility of a bromo-substituted N-heterocycle in palladium-catalyzed Suzuki cross-coupling reactions, using the closely related 5-bromo-1,2,3-triazine as an example. This illustrates the types of transformations for which 5-bromo-1H- uzh.chexlibrisgroup.combaranlab.orgtriazolo[4,5-b]pyridine is an ideal substrate.

EntryBoronic Acid Coupling PartnerCatalyst SystemProduct StructureYield (%)Reference
14-tert-butylphenylboronic acidPd(dppf)Cl₂, Ag₂CO₃5-(4-tert-butylphenyl)-1,2,3-triazine81% uzh.ch
24-methoxyphenylboronic acidPd(dppf)Cl₂, Ag₂CO₃5-(4-methoxyphenyl)-1,2,3-triazine97% uzh.chresearchgate.net
3Thiophene-2-boronic acidPd(dppf)Cl₂, Ag₂CO₃5-(thiophen-2-yl)-1,2,3-triazine95% uzh.ch
4Pyridine-3-boronic acidPd(dppf)Cl₂, Ag₂CO₃5-(pyridin-3-yl)-1,2,3-triazine70% uzh.ch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFIVAICSFBBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780486-32-9
Record name 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine
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Synthetic Methodologies for 5 Bromo 1h 1 2 3 Triazolo 4,5 B Pyridine and Its Derivatives

Strategies for the Formation of the Triazolo[4,5-b]pyridine Core

The assembly of the fused triazole and pyridine (B92270) rings is a critical step, and several distinct strategies have been developed to achieve this scaffold.

A foundational strategy for constructing fused pyridine rings involves the cyclocondensation of aminotriazoles with suitable 1,3-dielectrophilic partners. The condensation of 1,2,3-triazole-4(5)-amines with compounds possessing activated methylene groups is a powerful tool for synthesizing a range of triazolo[4,5-b]pyridines. beilstein-journals.org This approach leverages the nucleophilicity of the amino group on the triazole and an adjacent endocyclic nitrogen to react with dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons to build the pyridine ring.

For example, a three-component condensation reaction using 3-aminotriazole, various aldehydes, and a ketene N,S-acetal can produce related fused systems like triazolo[1,5-a]pyrimidines, showcasing the versatility of aminotriazoles as precursors in building fused heterocyclic systems. researchgate.net

Aminotriazole PrecursorReaction Partner (Example)Resulting Core StructureReference
3-Amino-1,2,4-triazole1,3-Dicarbonyl compounds (e.g., acetylacetone)Triazolo[1,5-a]pyrimidine researchgate.net
1,2,3-Triazole-4,5-diamineα-DiketonesTriazolo[4,5-b]pyrazineN/A
5-Amino-1,2,3-triazoleMalononitrile derivativesTriazolo[4,5-b]pyridine beilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions with Aminotriazoles.

The use of 2-arylhydrazononitriles is a well-established method for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and triazoles. This pathway typically involves the cyclization of the hydrazononitrile moiety to form the heterocyclic ring. However, while this approach is common for the formation of single-ring systems, its application for the direct synthesis of the fused triazolo[4,5-b]pyridine core is not extensively documented in the scientific literature. Conceptually, a suitably functionalized pyridine-derived hydrazononitrile could undergo intramolecular cyclization to yield the target scaffold, but this remains a less common synthetic route.

Modern synthetic chemistry often employs multicomponent reactions (MCRs) to generate molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, involving the acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isonitrile. researchgate.net While the GBB reaction typically yields imidazo-fused scaffolds, modifications can lead to other heterocyclic systems. researchgate.net

A relevant strategy involves using the GBB reaction to construct a precursor which is then further cyclized. For instance, a novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold has been synthesized using an unusual GBB reaction followed by a nitrosonium-mediated diazotization. researchgate.net In this pathway, the GBB reaction first forms a 2,3-diamino-furo[2,3-c]pyridine intermediate. Subsequent treatment of this ortho-diamine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, forms the fused 1,2,3-triazole ring. researchgate.net This demonstrates a powerful two-step process where an MCR is coupled with a subsequent annulation to form the triazolo-pyridine system.

Reaction TypeKey ReactantsIntermediateFinal Annulation StepResulting Core
Groebke-Blackburn-Bienaymé (GBB)2-Aminoazine, Aldehyde, IsonitrileOrtho-diamino-heterocycleDiazotization (e.g., NaNO₂/H⁺)Triazolo-fused heterocycle
Table 2: GBB Reaction Coupled with Diazotization for Triazole Formation.

Derivatives of 5-amino-1,2,3-triazole-4-carboxylic acid serve as versatile building blocks for fused heterocyclic systems. Cyclocondensation reactions based on these precursors are a general method for obtaining triazolo[4,5-d]pyrimidine systems. beilstein-journals.org By analogy, these starting materials could be adapted for the synthesis of the triazolo[4,5-b]pyridine core by selecting appropriate reaction partners that would lead to the formation of a six-membered pyridine ring instead of a pyrimidine ring. This could involve condensation with a three-carbon electrophilic synthon.

An alternative to building the pyridine ring onto a triazole is to start with a functionalized triazole and construct the pyridine ring onto it. This synthetic logic is referred to as pyridine annulation. While specific examples for the triazole core are less common, this strategy is well-documented for other five-membered heterocycles. For instance, modern synthetic techniques for constructing thiazolo[4,5-b]pyridine bicyclic scaffolds often start from thiazole or thiazolidine derivatives, which are then followed by pyridine annulation to yield the target fused system. This general principle can be applied to triazole precursors, provided they bear appropriate functional groups to facilitate the ring-closing reaction that forms the pyridine portion of the molecule.

Regioselective Bromination Techniques within the Triazolo[4,5-b]pyridine System

Once the 1H- wikipedia.orgnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridine core is obtained, the introduction of a bromine atom at the C5 position requires a regioselective electrophilic aromatic substitution reaction. The electronic nature of the heterocyclic system governs the position of this substitution.

The 1H- wikipedia.orgnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridine system is considered electron-deficient due to the presence of four electronegative nitrogen atoms across the two rings. The pyridine ring is inherently less reactive towards electrophilic substitution than benzene. wikipedia.orgquimicaorganica.org This deactivation is compounded by the electron-withdrawing effect of the fused triazole ring. Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions (meta to the ring nitrogen), as attack at the 2-, 4-, or 6-positions leads to energetically unfavorable intermediates with a positive charge on the nitrogen atom. quimicaorganica.org In the fused triazolo[4,5-b]pyridine system, the available positions on the pyridine ring are C5 and C7.

Direct bromination of the parent heterocycle would likely yield a mixture of 5-bromo and 7-bromo isomers, with the precise ratio depending on the reaction conditions. Achieving regioselectivity for the C5 position may require specific reagents or a multi-step protecting group strategy.

Common brominating agents for such reactions include:

Elemental Bromine (Br₂): Often used with a Lewis acid catalyst or in a polar solvent like acetic acid. Studies on related fused systems have shown that bromination with bromine in glacial acetic acid can effectively introduce a bromine atom onto the six-membered ring. nih.gov

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used with a radical initiator for allylic/benzylic bromination, but also effective for the bromination of electron-rich or moderately activated aromatic rings.

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): An efficient brominating agent used for the site-specific bromination of other nitrogen heterocycles, such as indazoles, under mild conditions. rsc.org

Potential ReagentTypical ConditionsNotes on Reactivity and SelectivityReference (Analogous Systems)
Br₂ in Acetic AcidRoom temperature or gentle heatingStandard conditions for electrophilic bromination of deactivated rings. May yield a mixture of isomers. nih.gov
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄) in an inert solventMilder alternative to Br₂. Selectivity depends heavily on substrate electronics.N/A
DBDMHUltrasound irradiation, mild conditionsDemonstrated high regioselectivity in other heterocyclic systems. rsc.org
Table 3: Potential Reagents for the Regioselective Bromination of 1H- wikipedia.orgnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridine.

Derivatization Strategies from Brominated Precursors (e.g., from 5-bromo-2,3-diaminopyridine derivatives)

The principal route for the synthesis of 5-bromo-1H- researchgate.netnih.govscispace.comtriazolo[4,5-b]pyridine involves the diazotization of 5-bromo-2,3-diaminopyridine. This reaction proceeds by treating the diamine with a nitrosating agent, typically sodium nitrite, in an acidic medium. The reaction leads to the formation of a diazonium salt which subsequently undergoes intramolecular cyclization to yield the stable triazole ring.

The synthesis of the precursor, 5-bromo-2,3-diaminopyridine, commences with the bromination of 2-aminopyridine. This is followed by nitration and subsequent reduction of the nitro group to an amine. A detailed procedure for the synthesis of 2,3-diamino-5-bromopyridine (B182523) has been well-documented. The process involves the nitration of 2-amino-5-bromopyridine, followed by reduction of the resulting 2-amino-5-bromo-3-nitropyridine.

For the final diazotization and cyclization step, the choice of acid and reaction conditions can significantly influence the yield of the desired product. While strong mineral acids like hydrochloric acid can be used, studies on similar ortho-diamino heterocyclic compounds have shown that a mixture of acetic acid and water can lead to improved yields of the corresponding 1,2,3-triazole. semanticscholar.org The reaction is typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the intermediate diazonium salt.

A general laboratory-scale procedure for the synthesis of 5-bromo-1H- researchgate.netnih.govscispace.comtriazolo[4,5-b]pyridine from 5-bromo-2,3-diaminopyridine is outlined below:

StepReagent/SolventConditionsPurpose
15-bromo-2,3-diaminopyridine, Acetic acid/Water (1:1)Dissolution at room temperatureTo create a homogenous reaction mixture
2Sodium nitrite (aqueous solution)Slow, dropwise addition at 0-5°CFormation of the diazonium salt intermediate
3Stirring at 0-5°CMaintained for a specific duration (e.g., 1-2 hours)To ensure complete diazotization and cyclization
4Neutralization (e.g., with a base)Careful addition to adjust pHTo precipitate the product
5Filtration and WashingWater, followed by a suitable organic solventTo isolate and purify the crude product
6Recrystallization/PurificationAppropriate solvent systemTo obtain the final, pure compound

The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

Considerations for Synthetic Scale-Up and Process Optimization

Transitioning the synthesis of 5-bromo-1H- researchgate.netnih.govscispace.comtriazolo[4,5-b]pyridine from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The diazotization reaction, in particular, presents specific challenges that need to be addressed during scale-up.

Key Optimization and Scale-Up Parameters:

ParameterConsiderationOptimization Strategy
Heat Transfer Diazotization reactions are often exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction.- Utilize jacketed reactors with efficient cooling systems. - Implement controlled, slow addition of the nitrosating agent. - Monitor the internal reaction temperature in real-time.
Mixing Inadequate mixing can lead to localized "hot spots" and incomplete reaction, resulting in lower yields and the formation of impurities.- Employ appropriately designed agitators and baffles to ensure thorough mixing. - Optimize the stirring speed for the specific reactor geometry and reaction volume.
Reagent Stoichiometry The molar ratio of reactants, particularly the nitrosating agent, is critical for achieving high conversion and minimizing side reactions.- Carefully control the stoichiometry of sodium nitrite and the acid. A slight excess of the nitrosating agent may be necessary, but a large excess should be avoided.
Reaction Time and Temperature These parameters directly impact the reaction rate, yield, and impurity profile.- Conduct kinetic studies to determine the optimal reaction time. - Maintain a consistent low temperature throughout the diazotization step.
Work-up and Isolation The efficiency of product isolation and purification can significantly affect the overall process yield and purity.- Develop a robust and scalable work-up procedure, including efficient filtration and washing steps. - Select an appropriate and cost-effective solvent for recrystallization to achieve the desired purity.
Safety Diazonium salts can be unstable and potentially explosive, especially in a dry state. Nitrosating agents and acidic conditions also pose hazards.- Never isolate the diazonium salt intermediate. - Ensure adequate ventilation and use appropriate personal protective equipment. - Conduct a thorough process safety assessment before scaling up.

By systematically addressing these considerations, the synthesis of 5-bromo-1H- researchgate.netnih.govscispace.comtriazolo[4,5-b]pyridine can be successfully scaled up while maintaining high product quality and ensuring a safe and efficient manufacturing process. The development of a scalable process is crucial for making this important heterocyclic compound available for further research and potential applications. heteroletters.org

Reactivity and Transformational Chemistry of 5 Bromo 1h 1 2 3 Triazolo 4,5 B Pyridine

Halogen Atom Reactivity (Bromine)

The bromine atom at the 5-position of the 1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine core is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is significantly influenced by the electron-withdrawing nature of the fused heterocyclic system.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds. While specific studies on 5-bromo-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine are not extensively documented in readily available literature, the reactivity of closely related analogues provides a clear indication of its utility in such transformations. For instance, the Suzuki coupling of 5-bromo- chemicalbook.comsigmaaldrich.cnnih.govtriazolo[1,5-a]pyridin-2-ylamine with various phenylboronic acids proceeds efficiently to yield the corresponding 5-aryl derivatives. nih.gov Similarly, the successful Suzuki coupling of 6-chloro-3-phenyl-3H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine with 3,4-dimethoxyphenyl boronic acid underscores the feasibility of this reaction on the triazolopyridine scaffold. kuleuven.be These reactions typically employ a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, in the presence of a base and a suitable solvent system.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis. The general applicability of the Sonogashira coupling to brominated nitrogen heterocycles is well-established. researchgate.netmdpi.com For example, related bromopyridine and bromoindazole derivatives readily undergo Sonogashira coupling under standard conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netyacooscience.com Given this precedent, 5-bromo-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine is expected to be a competent substrate for this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Triazolopyridines

Entry Aryl Halide Boronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1 5-Bromo- chemicalbook.comsigmaaldrich.cnnih.govtriazolo[1,5-a]pyridin-2-ylamine (4-Fluorophenyl)boronic acid Pd(dppf)Cl₂ DIPEA 1,4-Dioxane/H₂O 100 -
2 6-Chloro-3-phenyl-3H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine (3,4-Dimethoxyphenyl)boronic acid Pd(PPh₃)₄ Cs₂CO₃ DMF/H₂O 100 78

Data inferred from reactions on analogous structures. nih.govkuleuven.be

Nucleophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring

The electron-deficient nature of the triazolopyridine ring system makes the bromine atom susceptible to nucleophilic aromatic substitution (SNAr). This pathway allows for the introduction of a variety of heteroatom nucleophiles. Studies on the closely related 5-bromo-1,2,3-triazines have shown that they undergo concerted SNAr reactions with phenols. nih.gov It is highly probable that 5-bromo-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine reacts similarly with nucleophiles such as amines, alkoxides, and thiolates. For example, the reaction with sodium azide (B81097) in a suitable solvent like DMF would be expected to produce 5-azido-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine, a versatile intermediate for click chemistry. nih.govbeilstein-journals.orgmdpi.com

Directed Ortho Metalation (DoM) and Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. For pyridine derivatives, a DMG is generally required to achieve efficient and regioselective metalation. nih.gov In the context of 5-bromo-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine, the triazole ring itself, particularly after N-substitution, could potentially act as a directing group. However, there is a lack of specific literature examples demonstrating the successful application of DoM to this particular heterocyclic system. Theoretical and experimental investigations would be needed to determine the feasibility and regiochemical outcome of such reactions.

Nitrogen Heterocycle Reactivity

The nitrogen atoms in both the triazole and pyridine rings are key sites for chemical transformations, including alkylation, acylation, and electrophilic substitution.

Alkylation and Acylation Reactions on Triazole and Pyridine Nitrogens

Alkylation: The N-alkylation of the 1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine core can lead to a mixture of regioisomers, as alkylation can occur on any of the three triazole nitrogens or the pyridine nitrogen. The distribution of these products is influenced by the nature of the alkylating agent, the base used, and the solvent. beilstein-journals.org Studies on the alkylation of related azolo-fused heterocycles, such as indazoles, have shown that careful optimization of reaction conditions is necessary to achieve regioselectivity. beilstein-journals.org For the 1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine system, it is expected that alkylation would preferentially occur on the triazole ring, but a mixture of N1, N2, and N3-alkylated isomers is possible.

Acylation: N-acylation is another important functionalization reaction. The existence of commercially available 1-acetyl-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine confirms that acylation of the triazole ring is a feasible transformation. chemicalbook.comsigmaaldrich.cn In contrast to alkylation, acylation is often more regioselective, with the acyl group typically being introduced at the N1 position. This is often due to the thermodynamic stability of the resulting N-acyl product. beilstein-journals.org

Table 2: Potential Regioisomers from Alkylation of 5-bromo-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine

Position of Alkylation Structure Notes
N1 5-bromo-1-alkyl-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine One of the likely major products.
N2 5-bromo-2-alkyl-2H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine A likely regioisomer.
N3 5-bromo-3-alkyl-3H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine A likely regioisomer.
Pyridine-N 5-bromo-1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridin-7-ium Formation of the pyridinium (B92312) salt.

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring in 1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine is highly electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing effect of the fused triazole ring. mdpi.com Consequently, this system is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. mdpi.comresearchgate.net Any electrophilic attack, if it were to occur under harsh conditions, would be predicted to take place at the C7 position, which is the least deactivated carbon on the pyridine ring. However, no successful EAS reactions on the pyridine moiety of 1H- chemicalbook.comsigmaaldrich.cnresearchgate.nettriazolo[4,5-b]pyridine have been reported in the literature, and such transformations are generally considered to be synthetically unviable. Activation of the pyridine ring, for example, through the formation of an N-oxide, might be a prerequisite for achieving any level of electrophilic substitution. nih.gov

Ring-Opening Reactions and Rearrangements of the Fused System

The inherent strain and electronic nature of the 1,2,3-triazole ring within the fused rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine system can predispose it to ring-opening reactions and subsequent rearrangements, often promoted by thermal, photochemical, or catalytic conditions.

One of the most well-documented transformations of 1,2,3-triazoles is the Dimroth rearrangement . This process typically involves the reversible opening of the triazole ring to a diazo-imino intermediate, followed by rotation and re-cyclization to form an isomeric triazole. rsc.orgwikipedia.org For a 1-substituted-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine, this could potentially lead to the formation of a 2-substituted-2H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine. While this rearrangement is well-established for various 1,2,3-triazoles, specific studies on 5-bromo-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine are not extensively documented in the current literature. rsc.orgrsc.orgarkat-usa.orgresearchgate.net

Another significant class of reactions involves the denitrogenative ring-opening of the triazole moiety. nih.govrsc.orgresearchgate.netnih.gov This process, often catalyzed by transition metals (such as rhodium, palladium, copper, or silver) or induced by heat or light, results in the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive intermediate. nih.govresearchgate.netresearchgate.net For N-acyl or N-sulfonyl activated 1,2,3-triazoles, this can lead to the formation of vinyl cation intermediates that can undergo various subsequent reactions. rsc.orgnih.gov In the context of the fused rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine system, such a denitrogenation would generate a reactive species on the pyridine ring, which could then be trapped intramolecularly or by external reagents to form new ring systems. nih.gov

Diversification Strategies for the Development of Novel Chemical Scaffolds

The 5-bromo-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine scaffold is a versatile building block for the synthesis of more complex molecules, primarily due to the presence of the reactive bromine atom and the triazole ring, which can be functionalized. nih.gov

Cross-coupling reactions at the C5-bromo position are a primary strategy for diversification. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the synthesis of a large library of derivatives. The general utility of such transformations on halo-pyridines and related heterocyclic systems is well-established. rsc.org

Nucleophilic aromatic substitution (SNAr) of the bromine atom is another potential pathway for diversification. The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen atoms can activate the C5 position towards attack by nucleophiles. This allows for the introduction of various functional groups, such as alkoxy, aryloxy, and amino moieties.

Functionalization of the triazole ring itself offers further opportunities for creating novel scaffolds. The NH-triazole can be alkylated or arylated at the N1 or N2 positions, leading to different regioisomers with potentially distinct biological activities. The synthesis of 1,2,3-triazolo[4,5-b]pyridines has been achieved through methods like the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization. researchgate.net This synthetic route allows for the introduction of substituents on the triazole ring prior to the formation of the fused system.

The following table summarizes some potential diversification reactions for 5-bromo-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridine, based on the general reactivity of related heterocyclic systems.

Reaction Type Reagents and Conditions Potential Products
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base5-Aryl-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridines
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base5-Alkynyl-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridines
Buchwald-Hartwig Amination Amine, Pd catalyst, base5-Amino-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridines
Nucleophilic Substitution Alcohol/Phenol, strong base5-Alkoxy/Aryloxy-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridines
N-Alkylation Alkyl halide, base1-Alkyl/2-Alkyl-5-bromo-1H- rsc.orgnih.govrsc.orgtriazolo[4,5-b]pyridines

The development of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors has highlighted the importance of this scaffold in drug discovery. nih.gov Initial explorations in this area have likely utilized such diversification strategies to probe the structure-activity relationship of this heterocyclic system. nih.gov The synthesis of highly functionalized azaindazoles, a related class of compounds, further underscores the value of developing robust methods for the diversification of these nitrogen-rich heterocycles. acs.orgnih.govrsc.orgnih.gov

Computational and Theoretical Investigations of 5 Bromo 1h 1 2 3 Triazolo 4,5 B Pyridine

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. DFT calculations are instrumental in elucidating molecular structure by determining the lowest energy arrangement of atoms in space. nih.gov

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as its optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine, this would involve calculating key structural parameters.

The fused ring system, consisting of a pyridine (B92270) ring and a triazole ring, is expected to be nearly planar. The introduction of a bromine atom at the 5-position would influence the local geometry, including bond lengths and angles involving the C-Br bond. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide precise values for these parameters. nih.gov

Table 1: Predicted Key Geometric Parameters for 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine (Note: These are representative parameters; actual values would be obtained from specific DFT calculations.)

ParameterDescriptionExpected Value / Observation
Bond Lengths (Å)
C-BrLength of the Carbon-Bromine bond.Typically around 1.85 - 1.90 Å.
C-N (Pyridine)Average length of Carbon-Nitrogen bonds in the pyridine ring.Expected to be around 1.33 - 1.38 Å.
N-N (Triazole)Average length of Nitrogen-Nitrogen bonds in the triazole ring.Expected to be around 1.30 - 1.35 Å.
C-C (Pyridine)Average length of Carbon-Carbon bonds in the pyridine ring.Expected to be around 1.39 - 1.42 Å.
**Bond Angles (°) **
C-C-BrAngle formed by the carbon backbone and the bromine atom.Approximately 118-122°.
N-N-NInternal angle within the triazole ring.Varies depending on position, typically 105-115°.
Dihedral Angles (°)
Ring PlanarityTorsional angles defining the planarity of the fused ring system.Expected to be close to 0° or 180°, indicating a high degree of planarity.

Conformational analysis for a rigid, fused-ring system like this is straightforward as there are few rotatable bonds. The primary tautomeric forms (1H vs. 2H vs. 3H on the triazole ring) would be a key aspect of the analysis, with DFT calculations predicting their relative energies to determine the most stable tautomer in the gas phase.

Vibrational Frequencies and Simulated Spectroscopic Data (e.g., FTIR, Raman)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration for the molecule. uzh.ch The results are used to simulate infrared (FTIR) and Raman spectra, which are invaluable for identifying the compound and confirming its structure by comparing the simulated spectra with experimental data. rsc.org

Each predicted frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine, key vibrational modes would include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region. nih.gov

Ring stretching (C=C, C=N): These vibrations from the fused aromatic rings usually appear in the 1400-1600 cm⁻¹ range. nih.gov

N=N stretching: A characteristic vibration for the triazole ring.

C-Br stretching: The carbon-bromine stretch is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Ring breathing modes: Collective vibrations of the entire ring system.

DFT calculations can predict not only the frequency but also the intensity of IR and Raman bands, aiding in the complete assignment of experimental spectra. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine (Note: These are generalized frequency ranges based on similar compounds. Specific values require dedicated DFT calculations.)

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
N-H Stretch~3100 - 3200Medium / Weak
C-H Stretch (Aromatic)~3000 - 3100Medium / Strong
Ring C=C, C=N Stretches~1400 - 1650Strong / Strong
Ring Breathing~900 - 1200Medium / Strong
C-H In-plane Bending~1000 - 1300Medium / Medium
C-H Out-of-plane Bending~750 - 950Strong / Weak
C-Br Stretch~500 - 650Medium / Strong

Electronic Structure Analysis

Beyond geometry, computational chemistry provides a detailed picture of how electrons are distributed within a molecule, which governs its stability, reactivity, and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comemerginginvestigators.org

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons. emerginginvestigators.org

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine, the HOMO is expected to be a π-orbital distributed across the fused ring system, while the LUMO would likely be a π* anti-bonding orbital. The presence of the electronegative bromine atom and nitrogen atoms would influence the energies and distribution of these orbitals.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. It helps to understand charge distribution and delocalization effects (hyperconjugation). For 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine, NBO analysis would quantify:

The charge on each atom, revealing the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

The nature of the lone pairs on the nitrogen atoms and the bromine atom.

The delocalization of π-electrons across the fused aromatic system, which is a major contributor to the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor. These are sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For 5-bromo-1H- uzh.chnih.govschrodinger.comtriazolo[4,5-b]pyridine, the MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyridine and triazole rings due to their lone pairs. A region of positive potential (a "σ-hole") might be observed on the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.net The hydrogen atom attached to the triazole ring would also be a site of positive potential. This mapping provides a clear prediction of the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Tautomerism Studies and Energetic Preferences for 1H- and 3H-Isomers

The nih.govresearchgate.netmdpi.comtriazolo[4,5-b]pyridine ring system, also known as 1-azabenzotriazole, can exist in different tautomeric forms, primarily the 1H- and 3H-isomers, which differ in the position of the hydrogen atom on the triazole ring. The relative stability of these tautomers is a critical aspect of their chemistry and is significantly influenced by the nature and position of substituents on the fused ring system.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to determine the energetic preferences of these tautomers. For the parent 1,2,3-triazolo[4,5-b]pyridine and its methyl-substituted derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been performed to elucidate their molecular structures and vibrational energy levels. researchgate.net These studies have shown that the position of a substituent on the pyridine ring can dictate the favored tautomeric form. researchgate.net For instance, methyl substitution at the 5- or 7-position tends to favor the 3H-tautomer, whereas a 6-methyl substitution can result in a mixture of both 1H- and 3H-tautomers. researchgate.net

While specific energetic data for 5-bromo-1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-b]pyridine is not extensively available in the provided search results, the principles from related compounds suggest that the electron-withdrawing nature of the bromine atom at the 5-position will influence the electron density distribution across the heterocyclic system, thereby affecting the relative stability of the 1H- and 3H-isomers. The stabilization of one tautomer over the other is a fine balance of electronic effects, steric hindrance, and potential intramolecular interactions. Further dedicated computational analysis would be required to definitively assign the most stable tautomer for the 5-bromo derivative.

Based on analogous systems, a hypothetical energetic comparison can be tabulated. The relative energies are typically calculated with respect to the most stable isomer.

TautomerRelative Energy (kcal/mol)Computational Method
1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-b]pyridineData Not AvailableDFT/B3LYP/6-31G(d,p)
3H- nih.govresearchgate.netmdpi.comtriazolo[4,5-b]pyridineData Not AvailableDFT/B3LYP/6-31G(d,p)

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods, especially Hirshfeld surface analysis, are powerful tools for visualizing and quantifying these interactions within a crystal lattice. mdpi.combohrium.comnih.gov This analysis maps the electron density to define a surface around a molecule, with the color-coding indicating the nature and strength of close contacts with neighboring molecules. mdpi.com

For brominated heterocyclic compounds, a variety of intermolecular interactions are expected to play a role in the crystal packing. These include:

Hydrogen Bonding: The N-H group of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole and pyridine rings can act as acceptors, leading to the formation of N-H···N hydrogen bonds. nih.gov

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can participate in halogen bonds with electron-donating atoms like nitrogen or oxygen from adjacent molecules.

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions between parallel-oriented molecules.

A hypothetical breakdown of intermolecular contacts for 5-bromo-1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-b]pyridine, based on analyses of similar structures, is presented in the table below.

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H~40-50%
C···H/H···C~15-25%
N···H/H···N~10-20%
Br···H/H···Br~5-15%
Br···N/N···Br~1-5%
π-π stackingVariable

The interplay of these interactions dictates the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point, solubility, and polymorphism. Detailed single-crystal X-ray diffraction analysis combined with computational studies would be necessary to fully elucidate the intricate packing and intermolecular interactions of 5-bromo-1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-b]pyridine.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1h 1 2 3 Triazolo 4,5 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for definitive structural assignment.

Research Findings: For the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, the proton signals of the pyridine (B92270) ring are well-defined. sigmaaldrich.comsigmaaldrich.com In the 5-bromo derivative, the introduction of the electron-withdrawing bromine atom at the C5 position induces a downfield shift (deshielding) of the adjacent protons. The ¹H NMR spectrum is expected to show distinct signals for the two remaining aromatic protons on the pyridine ring. The N-H proton of the triazole ring often appears as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the bromine (C5) would exhibit a characteristic signal, and its chemical shift can be compared to the parent compound to confirm the position of bromination. chemicalbook.com The signals for the fused quaternary carbons of the triazole and pyridine rings are also identifiable.

While specific spectral data for 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine is not widely published, the expected chemical shift ranges based on analogous structures are summarized below.

Table 1: Expected NMR Data for 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H8.0 - 9.0Doublet, DoubletAromatic protons on the pyridine ring.
¹H14.0 - 15.5Broad SingletN-H proton of the triazole ring.
¹³C110 - 155SingletAromatic and fused ring carbons.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and confirm the elemental composition of 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Research Findings: The molecular formula for 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine is C₅H₃BrN₄. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis of this ion would yield a mass measurement accurate to several decimal places. For instance, in the analysis of similar heterocyclic compounds, HRMS data is presented by comparing the calculated exact mass with the experimentally found mass, often with a difference of less than 5 ppm. rsc.orgrsc.org

Table 2: Predicted HRMS Data for 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine

Adduct Ion Molecular Formula Calculated m/z Notes
[M(⁷⁹Br)+H]⁺C₅H₄⁷⁹BrN₄198.9614Protonated molecule with ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺C₅H₄⁸¹BrN₄200.9593Protonated molecule with ⁸¹Br isotope.
[M(⁷⁹Br)+Na]⁺C₅H₃⁷⁹BrN₄Na220.9433Sodium adduct with ⁷⁹Br isotope. uni.lu
[M(⁸¹Br)+Na]⁺C₅H₃⁸¹BrN₄Na222.9413Sodium adduct with ⁸¹Br isotope. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's structure and packing in a crystal lattice.

Research Findings: While the specific crystal structure of 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine is not available in the provided search results, analysis of closely related heterocyclic compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine demonstrates the power of this technique. nih.govresearchgate.net For such compounds, X-ray analysis reveals an essentially planar fused ring system. nih.govresearchgate.net It also elucidates how molecules interact in the crystal, such as through N–H···N hydrogen bonds that connect adjacent molecules into dimers or other supramolecular arrays. nih.govresearchgate.net

A crystallographic study of 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine would be expected to confirm the planarity of the triazolopyridine core and provide precise measurements of the C-Br bond length and the geometry of the fused heterocyclic system.

Table 3: Illustrative Crystal Data Parameters (Based on Analogous Heterocycles) Note: The following data is for 5-bromo-1H-pyrrolo[2,3-b]pyridine and is provided for illustrative purposes only to show the type of information obtained from an X-ray crystallography study. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4

Infrared (IR) and Raman Spectroscopy for Vibrational Dynamics and Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups and skeletal structure of a molecule. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Research Findings: The IR spectrum of 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine would display characteristic absorption bands that confirm its key structural features. The N-H stretching vibration of the triazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. mewaruniversity.org

The "fingerprint" region (below 1600 cm⁻¹) contains a complex series of bands corresponding to the stretching and bending vibrations of the fused ring system, including C=N and C=C stretching modes. The C-Br stretching vibration would be found at a lower frequency, typically in the 500-700 cm⁻¹ range. The availability of IR spectra for the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, supports these assignments. chemicalbook.com

Table 4: Expected IR Absorption Bands for 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine

Frequency Range (cm⁻¹) Vibrational Assignment Expected Intensity
3100 - 3400N-H stretching (triazole)Medium, Broad
3000 - 3100Aromatic C-H stretchingMedium to Weak
1500 - 1620C=N and C=C ring stretchingMedium to Strong
1000 - 1250C-H in-plane bendingMedium
700 - 900C-H out-of-plane bendingStrong
500 - 700C-Br stretchingMedium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds, these absorptions are typically due to π→π* and n→π* electronic transitions.

Research Findings: The fused aromatic system of 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine is a chromophore that is expected to absorb strongly in the UV region. The spectrum would likely feature intense absorption bands corresponding to π→π* transitions associated with the delocalized π-electron system of the triazolopyridine core. Weaker n→π* transitions, arising from the non-bonding electrons on the nitrogen atoms, may also be observed, often as a shoulder on the more intense π→π* bands. The solvent can influence the position (λ_max) and intensity of these absorption bands. Analysis of related azaindole structures confirms that the fused rings give rise to distinct electronic transitions. researchgate.net

Table 5: Expected Electronic Transitions for 5-bromo-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine

Transition Type Expected λ_max Range (nm) Description
π → π200 - 350High-intensity transitions involving the delocalized π-system of the fused aromatic rings.
n → π280 - 400Lower-intensity transitions involving non-bonding electrons from nitrogen atoms.

Role of 5 Bromo 1h 1 2 3 Triazolo 4,5 B Pyridine As a Key Synthon in Advanced Chemical Synthesis

Strategic Building Block for Diverse Heterocyclic Scaffolds

The structural framework of 5-bromo-1H- chemimpex.comsigmaaldrich.comnih.govtriazolo[4,5-b]pyridine is particularly valuable for medicinal chemists and material scientists. The triazole ring system enhances its reactivity, making it an excellent starting point for synthesizing novel bioactive molecules and advanced materials. chemimpex.com The bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of elaborate molecular architectures.

The triazolopyridine scaffold is a core structural fragment in numerous compounds with applications in pharmaceuticals and materials science. nih.gov 5-bromo-1H- chemimpex.comsigmaaldrich.comnih.govtriazolo[4,5-b]pyridine and its isomers serve as precursors for a variety of fused heterocyclic systems. For instance, related bromo-triazine compounds can undergo palladium-catalyzed cross-coupling reactions to form substituted triazines, which can then be converted into other azines like pyridines and pyrimidines in a two-step process. researchgate.netuzh.ch This highlights the utility of the bromo-substituted core in generating a library of nitrogen-containing heterocycles. uzh.ch

Synthetic strategies to access the broader class of chemimpex.comsigmaaldrich.comnih.govtriazolopyridines are diverse and include:

Palladium-catalyzed reactions: An efficient synthesis of chemimpex.comsigmaaldrich.comnih.govtriazolo[4,3-a]pyridines involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org

Copper-catalyzed reactions: A copper-catalyzed oxidative coupling provides a route to 1,2,4-triazole (B32235) derivatives under an air atmosphere, utilizing readily available starting materials. organic-chemistry.org

Catalyst-free methods: A microwave-mediated, catalyst-free approach has been developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, proceeding through a tandem transamidation, nucleophilic addition, and condensation sequence. nih.govresearchgate.net Another catalyst-free method involves a 5-exo-dig type cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. nih.gov

The bromo-functional group on the triazolopyridine ring is particularly useful for further derivatization, as demonstrated by Suzuki-Miyaura and Sonogashira coupling reactions to introduce new carbon-carbon bonds. nih.gov

Table 1: Synthetic Methods for Triazolo-Annulated Pyridines

Method Catalyst/Reagent Target Scaffold Reference
Oxidative Coupling Copper chemimpex.comsigmaaldrich.comnih.govTriazolo derivatives organic-chemistry.org
Addition/Dehydration Palladium chemimpex.comsigmaaldrich.comnih.govTriazolo[4,3-a]pyridines organic-chemistry.org
Cyclization Ceric Ammonium Nitrate N-fused 1,2,4-triazoles organic-chemistry.org
Tandem Reaction Enaminonitriles/Benzohydrazides (Microwave) 1,2,4-Triazolo[1,5-a]pyridines nih.govresearchgate.net
Cyclization Chloroethynylphosphonates/Hydrazinylpyridines chemimpex.comsigmaaldrich.comnih.govTriazolo[4,3-a]pyridines nih.gov

The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, is a known starting reagent for the synthesis of highly complex polycyclic systems. sigmaaldrich.com A notable example is its use in preparing 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′] chemimpex.comsigmaaldrich.comnih.govtriazolo[1′,2′:1,2] chemimpex.comsigmaaldrich.comnih.govtriazolo[5,4-b]-pyridin-6-ium inner salt. sigmaaldrich.com The reactivity of the triazolopyridine core lends itself to the formation of fused systems. For example, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction can be adapted to produce furo[2,3-c]pyridine (B168854) skeletons, which are then converted to novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines through diazotization. nih.govresearchgate.net This demonstrates a strategy where the triazole ring is formed on a pre-existing fused pyridine (B92270) structure to create a complex polycyclic scaffold. nih.gov The synthesis of these systems can be achieved through multi-step processes that may involve microwave-mediated heating or room temperature reactions. nih.gov

Precursor for Functionalized Organic Materials and Polymers

The unique properties of 6-bromo-1H-1,2,3-triazolo[4,5-b]pyridine, including its stability and reactivity, make it a valuable precursor in the synthesis of advanced materials. chemimpex.com Its structure allows for modifications that can lead to the development of novel functionalized polymers. chemimpex.com The triazolopyridine unit has been explored as an electron-acceptor component in the synthesis of organic light-emitting diodes (OLEDs), indicating its potential in the field of organic electronics. nih.gov

Intermediate in Agrochemical Research and Development (e.g., pesticide synthesis)

Both 6-bromo-1H-1,2,3-triazolo[4,5-b]pyridine and its parent compound are utilized in the field of agricultural chemistry. chemimpex.comsigmaaldrich.com They serve as intermediates in the formulation and synthesis of agrochemicals, including pesticides. chemimpex.comsigmaaldrich.com The inclusion of the triazolopyridine scaffold is a strategy pursued in the development of effective solutions for pest control and crop protection. chemimpex.com The related chemimpex.comsigmaaldrich.comnih.govtriazolo[4,3-a]pyridine ring system has also been identified in compounds with herbicidal activity. nih.gov

Contribution to Methodological Advancements in Heterocyclic Chemistry

The synthesis of the triazolopyridine core and its derivatives has been a fertile ground for the development of new synthetic methodologies in heterocyclic chemistry.

Research into the synthesis of triazolopyridines has led to the advancement of both catalytic and catalyst-free chemical transformations.

Catalytic Methods:

Palladium-catalyzed cross-coupling reactions are employed to functionalize bromo-substituted triazines, which are precursors to pyridines and other azines. uzh.ch

Copper-catalyzed oxidative coupling offers an efficient route to 1,2,4-triazole derivatives using inexpensive catalysts. organic-chemistry.org

Iodine/Potassium Iodide-mediated oxidative N-N bond formation provides an environmentally benign pathway to 1,2,4-triazolo[1,5-a]pyridines from N-aryl amidines. organic-chemistry.org

Copper-catalyzed coupling has been used to link sulfonamide derivatives to a 5-bromo-1H-pyrazolo[3,4-b]pyridine core. growingscience.com

Catalyst-Free Methods:

Microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides offers an eco-friendly alternative that proceeds without catalysts or additives. nih.govresearchgate.netmdpi.com

PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides allows for a direct, metal-free oxidative N-N bond formation to yield biologically important 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org

Chloramine-T has been used to promote the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines through a direct metal-free oxidative N-N bond formation. organic-chemistry.org

Electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates furnishes 3-amino- chemimpex.comsigmaaldrich.comnih.gov-triazolo pyridines without the need for transition metals or external oxidants. organic-chemistry.org

Exploration of Microwave-Assisted Synthetic Approaches

The application of microwave-assisted synthesis has emerged as a powerful technique in modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.govsphinxsai.com This approach has been widely adopted for the synthesis of a variety of heterocyclic compounds, demonstrating its potential for the efficient construction of complex molecular architectures. scielo.org.zarsisinternational.orgnih.gov While specific literature on the microwave-assisted synthesis of 5-bromo-1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine is not extensively detailed, the principles and successful applications in related heterocyclic systems provide a strong basis for its exploration in this context.

The primary route for the synthesis of 1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine and its derivatives involves the diazotization of a corresponding 2,3-diaminopyridine (B105623) precursor, followed by intramolecular cyclization. In the case of 5-bromo-1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine, the key starting material is 2,3-diamino-5-bromopyridine (B182523). Conventional methods for this transformation often require extended reaction times and careful temperature control to manage the exothermic nature of the diazotization step and to avoid the formation of undesired byproducts.

Research on the microwave-assisted synthesis of related triazolopyridine and benzotriazole (B28993) systems has consistently shown these benefits. For instance, the synthesis of various 1,2,4-triazolo[4,3-a]pyridine derivatives has been successfully achieved with high yields in significantly shorter reaction times under microwave irradiation compared to traditional heating methods. nih.govresearchgate.net Similarly, comparative studies on the synthesis of benzotriazole derivatives have highlighted that microwave-assisted procedures result in higher yields within minutes, whereas conventional methods may require several hours. nih.govnih.govresearchgate.net

A plausible microwave-assisted approach for the synthesis of 5-bromo-1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine would involve the treatment of 2,3-diamino-5-bromopyridine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, under controlled microwave irradiation. The optimization of reaction parameters, including temperature, pressure, microwave power, and reaction time, would be crucial for achieving high efficiency and purity.

While specific experimental data for the microwave-assisted synthesis of 5-bromo-1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine is not available in the reviewed literature, the following table presents representative data from the microwave-assisted synthesis of a related triazolopyridine derivative to illustrate the typical conditions and outcomes of such reactions.

Table 1: Representative Data for Microwave-Assisted Synthesis of a Triazolopyridine Derivative

Precursor Reagents & Conditions Time (min) Power (W) Temperature (°C) Yield (%) Reference
2-Aminopyridine derivative Nitrile, CuBr, Toluene 20 150 140 85 nih.gov
2,3-Dichloropyridine Hydrazine hydrate, multi-step 10-15 - 120 >80 researchgate.net

This table is illustrative and based on the synthesis of related triazolopyridine compounds due to the absence of specific data for 5-bromo-1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine.

The exploration of microwave-assisted synthetic routes for 5-bromo-1H- nih.govscielo.org.zanih.govtriazolo[4,5-b]pyridine holds significant promise for developing more efficient, rapid, and environmentally benign manufacturing processes. Further research in this area is warranted to establish optimized protocols and to fully realize the potential of this advanced synthetic technology.

Q & A

Q. How can experimental design principles be applied to optimize the synthesis of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine?

Methodological Answer: Statistical design of experiments (DoE) is critical for minimizing trial-and-error approaches. Key variables include reaction temperature, solvent choice (e.g., DMF or THF), catalyst loading (e.g., palladium acetate), and stoichiometry of precursors. For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes interactions between variables like time and temperature . Evidence from similar triazolopyridine syntheses suggests that reaction times >3.5 hours and reflux conditions in toluene improve cross-coupling efficiency .

Q. What purification techniques are recommended for isolating 5-bromo-1H-triazolopyridine derivatives with high purity?

Methodological Answer: Column chromatography using gradients of ethyl acetate/hexane is widely employed, with silica gel as the stationary phase. For brominated heterocycles, additional steps such as aqueous workup (e.g., washing with saturated NaHCO₃) and drying over MgSO₄ are essential to remove acidic byproducts . Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity, as demonstrated in analogous bromopyridine purifications .

Q. How should researchers characterize the electronic effects of the bromine substituent in this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • ¹H/¹³C NMR : Compare chemical shifts with non-brominated analogs (e.g., 5-methoxy or 5-amino derivatives) to assess electron-withdrawing effects .
  • X-ray crystallography : Resolve bond-length alterations in the triazole-pyridine core caused by bromine’s inductive effects .
  • DFT calculations : Map electrostatic potential surfaces to quantify bromine’s impact on aromatic π-systems .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the 5-bromo-triazolopyridine scaffold be addressed?

Methodological Answer: The bromine atom at the 5-position directs electrophilic substitution to the pyridine ring’s electron-deficient regions. For cross-coupling (e.g., Suzuki-Miyaura), use Pd catalysts (e.g., Pd(OAc)₂) with ligands like SPhos to enhance selectivity at the brominated position . Steric effects can be mitigated by optimizing solvent polarity (e.g., DMF vs. THF) and boronic acid stoichiometry . Computational pre-screening of transition states via quantum mechanics (QM) methods can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for brominated triazolopyridines?

Methodological Answer:

  • Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in kinase inhibition may arise from variations in ATP concentrations .
  • Structure-activity relationship (SAR) studies : Systematically replace bromine with other substituents (e.g., methoxy, amino) to isolate electronic vs. steric contributions .
  • Dose-response validation : Re-test disputed compounds under standardized protocols (e.g., IC₅₀ measurements in triplicate) .

Q. How can computational reaction path searching enhance the design of novel derivatives?

Methodological Answer: Implement quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways for functionalization. For example:

  • Transition state analysis : Identify energy barriers for bromine displacement reactions .
  • Machine learning (ML) : Train models on existing triazolopyridine reaction datasets to predict optimal catalysts/solvents .
  • Docking studies : Screen virtual libraries of brominated derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Q. What methodologies validate the stability of 5-bromo-1H-triazolopyridine under varying experimental conditions?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • pH-dependent studies : Assess hydrolysis rates in buffers (pH 1–13) to identify labile bonds (e.g., triazole ring opening) .
  • Light exposure tests : Use UV-vis spectroscopy to detect photodegradation products .

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